4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenesulfonate
Description
Properties
IUPAC Name |
[4-(4-pyridin-2-ylpyrimidin-2-yl)phenyl] 4-chlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O3S/c22-16-6-10-18(11-7-16)29(26,27)28-17-8-4-15(5-9-17)21-24-14-12-20(25-21)19-3-1-2-13-23-19/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDVBDVOCLFKBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenesulfonate typically involves multiple steps, starting with the preparation of the pyridine and pyrimidine derivatives. These intermediates are then reacted under specific conditions to form the final compound. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The process is designed to maximize yield and purity while minimizing waste and by-products.
Chemical Reactions Analysis
Types of Reactions: 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in various synthetic pathways. Its unique structure allows it to participate in complex reactions, making it valuable for research in organic synthesis.
Biology: In biological research, 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenesulfonate is used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in understanding biological processes.
Medicine: In the medical field, this compound has potential applications in drug development. Its interactions with biological molecules can be harnessed to create new therapeutic agents for treating various diseases.
Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for use in a wide range of applications.
Mechanism of Action
The mechanism by which 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenesulfonate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The following compounds share core pyrimidine-phenyl frameworks but differ in substituents, which critically influence their physicochemical and pharmacological profiles:
Key Observations:
Substituent Effects on Solubility :
- The sulfonate ester in the target compound (hypothetical) would likely enhance water solubility compared to carboxylate or sulfanyl analogs due to its polar, ionizable sulfate group.
- Sulfanyl and methylsulfonyl groups () reduce solubility but improve lipid membrane permeability, favoring CNS-targeting applications.
Electronic and Steric Effects :
- Trifluoromethyl groups () increase metabolic stability and electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets.
- Chlorophenyl moieties () contribute to π-π stacking interactions in kinase active sites, a feature critical in drugs like imatinib.
The dual sulfanyl groups in ’s compound may confer redox-modulating activity, useful in antiparasitic or anticancer contexts.
Physicochemical Property Predictions
Using predictive models and analog
Biological Activity
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenesulfonate, with the CAS number 477857-48-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H14ClN3O3S
- Molecular Weight : 423.87 g/mol
- Structure : The compound consists of a pyridine and pyrimidine moiety linked to a phenyl group and a sulfonate group, which may contribute to its biological properties.
The compound is primarily investigated for its role as an inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway. TGF-β is known to play a critical role in fibrosis and cancer progression. Inhibiting this pathway can potentially reduce fibrotic diseases and certain types of cancer.
- Inhibition of TGF-β Receptor : Studies indicate that compounds similar to this compound can inhibit the TGF-β type I receptor (ALK5), thereby decreasing collagen synthesis and reducing fibrosis in various tissues, including renal and hepatic tissues .
- Antifibrotic Activity : In animal models, this compound has demonstrated significant antifibrotic activity. For instance, it reduced collagen IA1 mRNA expression by up to 80% when administered at doses as low as 1 mg/kg twice a day in models of renal fibrosis induced by puromycin aminonucleoside .
Pharmacological Effects
The pharmacological effects of this compound are noteworthy:
- Renal Protection : In models of kidney injury, the compound has shown promise in mitigating damage by modulating fibrotic responses .
- Potential Anticancer Properties : By inhibiting TGF-β signaling, it may also exert anticancer effects, particularly in tumors where TGF-β promotes tumor progression and metastasis.
Case Studies
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Renal Fibrosis :
- Cancer Research :
Data Tables
| Property | Value |
|---|---|
| CAS Number | 477857-48-0 |
| Molecular Formula | C21H14ClN3O3S |
| Molecular Weight | 423.87 g/mol |
| Key Activity | TGF-β receptor inhibition |
| Effective Dose (Animal Models) | 1 mg/kg twice daily |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
